molecular formula C18H14O2 B6403884 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261921-12-3

2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6403884
CAS RN: 1261921-12-3
M. Wt: 262.3 g/mol
InChI Key: FKOWLOLDEHNXPY-UHFFFAOYSA-N
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Description

2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% (2M3NB) is a type of organic compound. It is a derivative of benzoic acid, which is a common organic compound used in a variety of applications. 2M3NB is used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst in organic reactions, and as a source of energy for biochemical reactions.

Scientific Research Applications

2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% is used in a variety of scientific research applications. It is often used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and nucleic acids. It is also used as a catalyst in organic reactions, such as the synthesis of pyridines and imidazoles. In addition, it is used as a source of energy for biochemical reactions, such as the synthesis of ATP.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and can be used to transfer protons to other compounds. This allows the transfer of electrons between molecules, which can lead to the production of new compounds or the activation of existing compounds.
Biochemical and Physiological Effects
2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% has been found to possess anti-cancer and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% in lab experiments is that it is relatively easy to obtain and use. It is also relatively stable and has a relatively low toxicity. However, there are some limitations to using 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% in lab experiments. For example, it is not soluble in water, which can limit its usefulness in certain experiments. In addition, it is not very stable at high temperatures, which can also limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95%. One potential direction is the use of 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% in drug development. 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% has been shown to possess anti-cancer and anti-tumor properties, which could be explored further for the development of new drugs. In addition, 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% could be explored as a potential source of energy for biochemical reactions, such as the synthesis of ATP. Finally, 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% could be further studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to reduce inflammation.

Synthesis Methods

2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by reacting naphthalene-2-carboxylic acid with 2-methylbenzene-1-sulfonyl chloride in the presence of a base. This reaction produces 2-Methyl-3-(naphthalen-2-yl)benzoic acid, 95% and a side product, which is the sulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO).

properties

IUPAC Name

2-methyl-3-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-16(7-4-8-17(12)18(19)20)15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOWLOLDEHNXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690414
Record name 2-Methyl-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-12-3
Record name 2-Methyl-3-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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